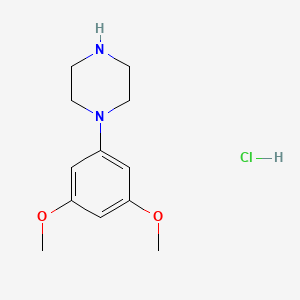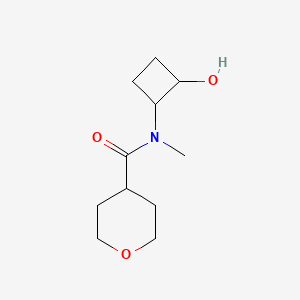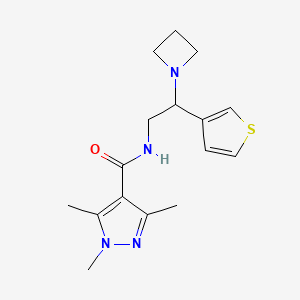![molecular formula C7H6N2O B2704276 Benzo[d]isoxazol-4-amine CAS No. 1558272-96-0](/img/structure/B2704276.png)
Benzo[d]isoxazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]isoxazol-4-amine is a heterocyclic compound that features a fused benzene and isoxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mécanisme D'action
Target of Action
The primary target of Benzo[d]isoxazol-4-amine is the BRD4 protein . BRD4, a member of the Bromodomain and Extra-Terminal motif (BET) family, plays a crucial role in the regulation of gene transcription . It has been associated with various diseases, making it an attractive target for the treatment of cancer and inflammation .
Mode of Action
This compound interacts with its target, the BRD4 protein, by binding to it . This binding inhibits the function of BRD4, thereby affecting the transcription of certain genes . The most potent inhibitor exhibited high binding affinity to BRD4 with a ΔTm value of 7.8 °C as evaluated in a thermal shift assay (TSA) .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the acetylation level on histones, a classical post-translational modification in the field of epigenetics . This process plays an important role in the regulation of chromatin structure . The opened structure can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .
Pharmacokinetics
In silico predictions indicate that this compound possesses good drug-likeness and pharmacokinetic profile . .
Result of Action
The molecular effect of this compound’s action is the inhibition of the expression levels of oncogenes including c-Myc and CDK6 . At the cellular level, it blocks cell cycle in MV4-11 cells at G0/G1 phase and induces cell apoptosis .
Analyse Biochimique
Biochemical Properties
Benzo[d]isoxazol-4-amine has been identified as a potent inhibitor of the BRD4 bromodomain . It interacts with the BRD4 protein, which is associated with various diseases and has been an attractive target for the treatment of cancer and inflammation .
Cellular Effects
This compound has demonstrated remarkable anti-proliferative activity against certain cells . It has been shown to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of BRD4 . This binding interaction results in the inhibition of BRD4, thereby affecting gene transcription .
Temporal Effects in Laboratory Settings
Its potent activity against BRD4 suggests potential long-term effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[d]isoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as manganese dioxide or copper chloride.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper chloride, acetonitrile under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole derivatives, while reduction can produce amine-substituted compounds .
Applications De Recherche Scientifique
Benzo[d]isoxazol-4-amine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom at adjacent positions.
Benzisoxazole: Similar to Benzo[d]isoxazol-4-amine but with different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an amine group at the 4-position of the isoxazole ring. This structural feature imparts distinct biological activities and makes it a valuable scaffold in drug discovery .
Propriétés
IUPAC Name |
1,2-benzoxazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKVWNFELXESJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NOC2=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2704193.png)



![6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2704200.png)
![2-[5-(4-cyclohexylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2704203.png)
![2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2704204.png)

![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)

![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2704212.png)
![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)
![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)
![N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2704216.png)
